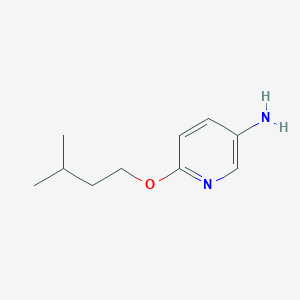

6-(3-Methylbutoxy)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

6-(3-methylbutoxy)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-8(2)5-6-13-10-4-3-9(11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |

InChI Key |

YIGUEZWICYOVNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 6 3 Methylbutoxy Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 6-(3-Methylbutoxy)pyridin-3-amine

A logical retrosynthetic analysis of this compound identifies two primary bond disconnections: the C-O bond of the ether linkage and the C-N bond of the amine group. This leads to two main synthetic strategies:

Strategy A: Late-stage amination. This approach involves the initial synthesis of a 6-(3-methylbutoxy)pyridine derivative, followed by the introduction of the amino group at the C-3 position. Key precursors for this strategy would be 3-halo-6-(3-methylbutoxy)pyridine or a related derivative suitable for amination.

Strategy B: Late-stage alkoxylation. This strategy prioritizes the formation of the 3-aminopyridine (B143674) core, followed by the introduction of the 3-methylbutoxy group at the C-6 position. This would typically involve the reaction of a 6-halopyridin-3-amine or 6-hydroxypyridin-3-amine with a suitable 3-methylbutoxy-containing reagent.

The choice between these strategies often depends on the availability and reactivity of starting materials, as well as the desired control over regioselectivity.

Development of Novel Synthetic Pathways

The development of efficient synthetic routes for this compound hinges on addressing key challenges in pyridine (B92270) chemistry, namely regioselectivity and functional group tolerance.

For pathways involving late-stage alkoxylation, achieving regioselective introduction of the 3-methylbutoxy group at the C-6 position of a 3-aminopyridine derivative is paramount. A common starting material for this transformation is 6-chloropyridin-3-amine. The Williamson ether synthesis, reacting the corresponding pyridinol with a 3-methylbutyl halide or sulfonate ester in the presence of a base, is a classical approach. However, modern cross-coupling reactions offer milder and more efficient alternatives.

Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions have emerged as a powerful tool for the formation of aryl ethers. sigmaaldrich.com These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. The choice of ligand is crucial for achieving high yields and selectivity.

Table 1: Comparison of Catalytic Systems for C-O Coupling Reactions

| Catalyst/Ligand System | Substrate Scope | Reaction Conditions | Typical Yields |

| Pd(OAc)₂ / BINAP | Aryl bromides, iodides | High temperatures (80-120 °C) | Moderate to Good |

| Pd₂(dba)₃ / XPhos | Aryl chlorides, bromides, iodides | Milder conditions (RT to 80 °C) | Good to Excellent |

| Pd(OAc)₂ / RuPhos | Sterically hindered substrates | Moderate temperatures | Good to Excellent nih.gov |

This table provides a general comparison. Optimal conditions and yields are substrate-dependent.

While the 3-methylbutoxy side chain itself is not chiral, related syntheses of chiral side chains often employ stereocontrolled methods. These techniques can be adapted if a chiral variant were desired. One common strategy involves the use of chiral pool starting materials, such as derivatives of leucine. Alternatively, asymmetric reduction of a suitable ketone precursor can establish the desired stereocenter. For the synthesis of the achiral 3-methylbutoxy group, standard methods such as the reduction of 3-methylbutanoic acid or its esters are typically sufficient.

For synthetic routes that introduce the amine group at a later stage, the Buchwald-Hartwig amination is a highly effective method for forming the C-N bond. acs.orgbristol.ac.uk This palladium-catalyzed cross-coupling reaction can be used to aminate aryl halides or triflates with a wide range of amines. nih.gov The reaction is known for its high functional group tolerance and has been successfully applied to various heterocyclic systems, including pyridines. acs.org

The direct amination of a 3-halopyridine derivative is a common approach. Alternatively, a Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid, amide, or hydroxamic acid at the 3-position can also be employed to install the amine group. For instance, 3-pyridinecarboxamide can be converted to 3-aminopyridine via the Hofmann rearrangement. nih.govorgsyn.orgresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

To ensure a robust and scalable synthesis, the optimization of reaction conditions is crucial. This involves a systematic evaluation of catalysts, ligands, bases, solvents, and temperature.

The success of cross-coupling reactions for both C-O and C-N bond formation is highly dependent on the catalyst and ligand system. sigmaaldrich.com For challenging substrates, such as electron-deficient pyridines, the choice of a suitable ligand is critical to promote the desired reactivity and prevent side reactions.

Buchwald-Hartwig Amination Optimization: The efficiency of the Buchwald-Hartwig amination can be significantly influenced by the choice of palladium precursor, phosphine ligand, and base. researchgate.net For the amination of pyridyl halides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and Johnphos often provide excellent results. nih.gov The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also critical for facilitating the catalytic cycle.

Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization

| Parameter | Options | Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst stability and activation |

| Ligand | XPhos, SPhos, RuPhos, Johnphos | Steric bulk and electron-donating ability to promote reductive elimination |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Strength and solubility |

| Solvent | Toluene, Dioxane, THF | Polarity and boiling point |

| Temperature | Room temperature to 120 °C | Reaction rate versus catalyst decomposition |

This table outlines key parameters for optimizing Buchwald-Hartwig amination reactions. The optimal combination is substrate-specific.

Recent advancements in ligand design have led to the development of highly active and selective catalysts for cross-coupling reactions involving pyridine substrates. acs.org These novel ligands often feature unique steric and electronic properties that can overcome the challenges associated with the coordination of the pyridine nitrogen to the metal center. The use of N-heterocyclic carbene (NHC) ligands has also shown promise in certain cross-coupling applications. nih.gov

By systematically exploring these synthetic strategies and optimizing the reaction parameters, a highly efficient and scalable synthesis of this compound can be achieved.

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-scale production (e.g., multi-gram quantities) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Management: Exothermic reactions, such as the formation of the alkoxide with a strong base like sodium hydride, can pose a significant safety hazard on a larger scale. Proper heat management through controlled addition of reagents, efficient stirring, and the use of an appropriate cooling bath is crucial to prevent thermal runaways.

Reagent Addition and Mixing: The order and rate of reagent addition become more critical on a larger scale. For instance, the slow, portion-wise addition of sodium hydride to a solution of the alcohol helps to control the exotherm and hydrogen gas evolution. Efficient mixing is also essential to ensure homogeneity and prevent localized "hot spots."

Work-up and Purification: The work-up procedure may need to be adapted for larger volumes. Extractions with larger quantities of solvents can be cumbersome and may require specialized equipment. Purification by column chromatography, which is common on a small scale, can become impractical and costly for larger quantities. Alternative purification methods such as crystallization or distillation should be explored. For instance, converting the amine product to a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by liberation of the free base.

Safety: A thorough risk assessment is mandatory before any scale-up. This includes evaluating the flammability and toxicity of all reagents and solvents, as well as the potential for hazardous side reactions. The use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood are essential safety measures.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes.

Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents like DMF and DMSO, while effective, have toxicity concerns. Exploring greener alternatives is a key aspect of green chemistry. For the Williamson ether synthesis, options could include using the parent alcohol (3-methyl-1-butanol) as the solvent, which would reduce the number of components, or exploring the use of more benign polar aprotic solvents. In some cases, solvent-free conditions, potentially with microwave assistance, can be employed.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. masterorganicchemistry.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating methods. This can lead to substantial energy savings, especially on a larger scale.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the context of the Williamson ether synthesis, while a stoichiometric amount of base is typically required, exploring catalytic methods for etherification could be beneficial. For the potential reduction of a nitro-group precursor, catalytic hydrogenation using a recyclable catalyst like palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like tin(II) chloride, which generate significant metal waste.

Renewable Feedstocks: While the immediate precursors for this synthesis are likely derived from petrochemical sources, a long-term green chemistry perspective would involve exploring routes that utilize renewable feedstocks.

Chemical Reactivity and Derivatization Studies of 6 3 Methylbutoxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Amine Group

The primary amino group attached to the pyridine ring is a key center of reactivity, readily participating in a variety of chemical transformations.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the amino group in 6-(3-methylbutoxy)pyridin-3-amine allows it to react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation is typically achieved by treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, sulfonamidation is carried out using a sulfonyl chloride, often in an aqueous basic solution, a method known as the Hinsberg test for distinguishing amines.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| 6-Alkoxypyridin-3-amine | Acetyl Chloride | N-(6-Alkoxypyridin-3-yl)acetamide | Pyridine, 0 °C to rt |

| 6-Alkoxypyridin-3-amine | Benzenesulfonyl Chloride | N-(6-Alkoxypyridin-3-yl)benzenesulfonamide | Aqueous NaOH |

Alkylation and Reductive Amination Strategies

The amino group can be alkylated, although direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination.

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the carbonyl starting material.

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product | Reaction Conditions |

|---|---|---|---|---|

| 6-Alkoxypyridin-3-amine | Acetone | Sodium Triacetoxyborohydride | N-Isopropyl-6-alkoxypyridin-3-amine | Dichloroethane, Acetic Acid |

| 6-Alkoxypyridin-3-amine | Benzaldehyde | Sodium Cyanoborohydride | N-Benzyl-6-alkoxypyridin-3-amine | Methanol, pH ~6-7 |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by a range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. This provides a powerful method for introducing diverse functionalities onto the pyridine ring that might be difficult to achieve through other means.

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |

|---|---|---|---|---|

| 6-Alkoxypyridin-3-amine | NaNO2, HCl (aq) | 6-Alkoxypyridin-3-diazonium chloride | CuCl | 3-Chloro-6-alkoxypyridine |

| 6-Alkoxypyridin-3-amine | NaNO2, HBr (aq) | 6-Alkoxypyridin-3-diazonium bromide | CuBr | 3-Bromo-6-alkoxypyridine |

| 6-Alkoxypyridin-3-amine | NaNO2, H2SO4 (aq) | 6-Alkoxypyridin-3-diazonium sulfate | H2O, heat | 6-Alkoxypyridin-3-ol |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself can participate in both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.

In electrophilic aromatic substitution, the pyridine ring is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 2 and 4 relative to the amino group). The alkoxy group is also an activating, ortho-para directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the strongly activating amino group. Halogenation, for example with N-bromosuccinimide, would be expected to proceed at the 5-position.

Nucleophilic aromatic substitution, on the other hand, is facilitated on the pyridine ring, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). If the amino group is first converted to a good leaving group (e.g., via diazotization and halogenation), subsequent nucleophilic substitution at that position by various nucleophiles can occur.

Transformations of the 3-Methylbutoxy Side Chain

The 3-methylbutoxy ether linkage, while generally stable, can be cleaved under certain conditions. The most common method for cleaving aryl alkyl ethers is through the use of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction typically proceeds via an SN2 or SN1 mechanism, depending on the nature of the alkyl group. Cleavage of the 3-methylbutoxy group would yield 3-amino-6-hydroxypyridine and the corresponding alkyl halide. Care must be taken, however, as the acidic conditions can also protonate the basic pyridine nitrogen and amino group, potentially affecting reactivity.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can be valuable partners in these transformations.

For instance, following diazotization and conversion to a halopyridine (e.g., 3-bromo-6-(3-methylbutoxy)pyridine), the resulting aryl halide can participate in a variety of cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids to form new C-C bonds, and the Buchwald-Hartwig amination to form C-N bonds with other amines. The Buchwald-Hartwig amination, in particular, has become a powerful tool for the synthesis of complex aryl amines.

| Substrate | Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Product | Reaction Type |

|---|---|---|---|---|

| 3-Bromo-6-alkoxypyridine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 6-Alkoxy-3-phenylpyridine | Suzuki-Miyaura Coupling |

| 3-Bromo-6-alkoxypyridine | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(6-Alkoxypyridin-3-yl)aniline | Buchwald-Hartwig Amination |

Heterocyclic Annulation and Cycloaddition Reactions

The chemical literature describes a variety of heterocyclic annulation and cycloaddition reactions involving the 3-aminopyridine (B143674) scaffold. These reactions are crucial for the construction of polycyclic systems, which are often found in biologically active molecules and functional materials. While direct examples with the 6-(3-methylbutoxy) substituent are scarce, the principles of these reactions can be applied to understand its potential reactivity.

One of the most prominent reactions for aminopyridines is the Pictet-Spengler reaction , which is a powerful method for synthesizing tetrahydro-β-carbolines and related structures. name-reaction.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. In the case of this compound, it could theoretically react with a suitable aldehyde or ketone to form a Schiff base, which would then undergo cyclization. The electron-donating nature of the 6-alkoxy group would likely facilitate the electrophilic attack on the pyridine ring. The general mechanism involves the formation of an iminium ion, which is then attacked by the electron-rich pyridine ring to form a spirocyclic intermediate, followed by rearrangement to the final fused product. nrochemistry.comebrary.net

Another important class of reactions is [n+m] cycloadditions , where the aminopyridine can act as a component in forming new rings. For instance, Diels-Alder reactions , a type of [4+2] cycloaddition, are fundamental in organic synthesis for the creation of six-membered rings. masterorganicchemistry.commasterorganicchemistry.com While pyridine itself is a poor diene due to its aromaticity, derivatization or the presence of activating groups can enhance its reactivity. The electron-rich nature of this compound might allow it to participate in inverse-electron-demand Diels-Alder reactions, where it would react with electron-deficient dienophiles.

Furthermore, 3-aminopyridines can undergo annulation reactions with various bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused dihydropyridines or other related structures through a Michael addition followed by intramolecular cyclization and subsequent aromatization. wikipedia.org Similarly, condensation with diketones or their equivalents can provide access to various fused pyridine systems.

Table 1: Hypothetical Pictet-Spengler Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| This compound | Aldehyde (e.g., Acetaldehyde) | Acid (e.g., TFA) | Substituted Tetrahydro-γ-carboline |

| This compound | Ketone (e.g., Acetone) | Acid (e.g., HCl) | Substituted Tetrahydro-γ-carboline |

Table 2: Hypothetical Diels-Alder Reaction of a this compound Derivative

| Diene | Dienophile | Conditions | Potential Product |

| Activated this compound derivative | Maleimide | Thermal | Fused polycyclic imide |

| Activated this compound derivative | Dimethyl acetylenedicarboxylate | Thermal | Fused dihydropyridine (B1217469) dicarboxylate |

It is important to emphasize that the successful implementation of these reactions would require experimental optimization of conditions such as catalysts, solvents, and temperature. The steric bulk of the 3-methylbutoxy group might also influence the feasibility and outcome of these reactions compared to simpler alkoxy substituents like a methoxy (B1213986) group. matrix-fine-chemicals.com Further research is necessary to explore and validate the rich chemical reactivity of this compound in the synthesis of novel heterocyclic structures.

Theoretical and Computational Investigations of 6 3 Methylbutoxy Pyridin 3 Amine

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance between accuracy and computational cost. For 6-(3-Methylbutoxy)pyridin-3-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its optimized molecular geometry. ajrcps.comresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govscirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine (B92270) ring system.

Natural Bond Orbital (NBO) analysis further refines this electronic picture by translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.descirp.org NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, such as those between the lone pair of the ether oxygen and the pyridine ring's antibonding orbitals, or the interactions involving the amino group. These interactions are crucial for understanding the molecule's stability and the electronic communication between its constituent parts.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.34 Å |

| C6-N1 | 1.35 Å | |

| C3-N(amine) | 1.38 Å | |

| C6-O | 1.37 Å | |

| O-C(alkoxy) | 1.43 Å | |

| Bond Angle | C2-N1-C6 | 118.5° |

| N1-C6-O | 121.0° | |

| C6-O-C(alkoxy) | 118.0° | |

| Dihedral Angle | C5-C6-O-C(alkoxy) | 178.5° |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar molecules.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar molecules.

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory can be employed. aip.orgresearchgate.net While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and excited states. For this compound, these high-level calculations can serve to benchmark the results from DFT and provide more reliable values for properties like ionization potential, electron affinity, and inversion barriers of the amino group. aip.org

Conformer Analysis and Conformational Landscapes of this compound

The flexible 3-methylbutoxy side chain introduces significant conformational complexity. Understanding the accessible conformations and their relative energies is crucial, as these can influence the molecule's biological activity and physical properties.

A potential energy surface (PES) scan is a common computational technique to explore the conformational space. acs.orgq-chem.com This involves systematically rotating the dihedral angles along the C-O and C-C bonds of the side chain and calculating the energy at each point. This process reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For the 3-methylbutoxy group, rotations around the C(pyridine)-O, O-CH2, CH2-CH, and CH-C(methyl) bonds are of particular interest. The results of such an analysis can be visualized as a conformational energy map, highlighting the most stable arrangements of the side chain relative to the pyridine ring. Studies on similar flexible chains attached to aromatic rings show that multiple low-energy conformers often exist in equilibrium. acs.orgnih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of the 3-Methylbutoxy Chain

| Conformer Description | Dihedral Angles (C-O-C-C, O-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180°, ~180° | 0.00 |

| Anti-Gauche | ~180°, ~60° | 0.75 |

| Gauche-Anti | ~60°, ~180° | 1.20 |

| Gauche-Gauche | ~60°, ~60° | 2.50 |

Note: The values in this table are hypothetical and based on typical energy differences for alkyl chain conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

MD simulations can reveal how water molecules arrange around the solute, forming hydrogen bonds with the amino group and the pyridine nitrogen. It can also provide insights into the hydrophobic interactions of the 3-methylbutoxy chain. The trajectory data from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, theoretical methods can be used to explore potential reactions, such as electrophilic aromatic substitution on the pyridine ring. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. rsc.org The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. DFT calculations are widely used for this purpose, allowing for the comparison of different possible reaction pathways and the identification of the most favorable one. researchgate.netlu.se

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.govresearchgate.netcdnsciencepub.com The calculated frequencies, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of specific vibrational modes to the observed absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, usually in conjunction with DFT. d-nb.infonih.govacs.orgacs.org These predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. The predicted chemical shifts are sensitive to the molecule's conformation, making them a useful tool for validating the results of conformational analysis.

Table 4: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Feature | Predicted Value |

| IR Spectroscopy | N-H stretch (amine) | ~3400-3500 cm⁻¹ |

| C-H stretch (aromatic) | ~3050-3150 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=C, C=N stretch (ring) | ~1500-1600 cm⁻¹ | |

| C-O stretch (ether) | ~1250 cm⁻¹ | |

| ¹H NMR | H (amine) | ~4.5 ppm |

| H (aromatic) | ~6.8-8.0 ppm | |

| H (alkoxy CH₂) | ~4.2 ppm | |

| H (isobutyl CH, CH₂) | ~0.9-1.8 ppm | |

| ¹³C NMR | C (aromatic) | ~110-160 ppm |

| C (alkoxy CH₂) | ~68 ppm | |

| C (isobutyl) | ~20-40 ppm |

Note: The values in this table are hypothetical and representative of typical results from computational spectroscopy on similar molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Research Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry and drug discovery to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govresearchpublish.com For a novel compound such as this compound, QSAR and QSPR modeling can be instrumental in guiding its development by predicting its potential biological effects and properties, thereby prioritizing experimental efforts and aiding in the design of more potent and selective analogs.

QSAR/QSPR studies are based on the principle that the biological activity or property of a chemical is a function of its molecular structure. By developing mathematical models that relate structural features (descriptors) to observed activities, it becomes possible to predict the behavior of new or untested compounds. researchpublish.com These models are particularly valuable in the early stages of drug development for hit-to-lead optimization and for assessing potential ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

For pyridine derivatives, which are a common scaffold in many therapeutic agents, numerous QSAR studies have been conducted to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govrsc.org For instance, QSAR models have been developed for aminopyrido[2,3-d]pyrimidin-7-yl derivatives as potential tyrosine kinase inhibitors with anticancer activities. nih.gov In such studies, various molecular descriptors are calculated for a series of related compounds, and statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build the predictive model.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected. For this compound, this would involve synthesizing and testing a library of related aminopyridine derivatives.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields).

Model Development: Using statistical methods, a relationship is established between the descriptors and the biological activity. The dataset is typically divided into a training set (to build the model) and a test set (to validate its predictive power).

Model Validation: The robustness and predictive ability of the model are assessed using various statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set. nih.govnih.gov

In the context of this compound, a QSAR model could be developed to predict its inhibitory activity against a specific biological target, such as a kinase. The model would help identify which structural features of the molecule are crucial for its activity. For example, the model might reveal that the 3-methylbutoxy group contributes significantly to the compound's potency through hydrophobic interactions within the target's binding pocket.

The following data tables illustrate the type of information that would be generated and utilized in a QSAR study of a series of aminopyridine derivatives, including a hypothetical placement for this compound.

Table 1: Representative Data for a QSAR Study on Aminopyridine Derivatives

| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 |

| 1 | 5.8 | 5.7 | |

| 2 | 6.2 | 6.1 | |

| 3 | This compound | 6.5 | 6.4 |

| 4 | 6.8 | 6.9 | |

| 5 | 7.1 | 7.0 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

| 1 | 150.22 | 1.8 | 38.3 | 3 |

| 2 | 164.25 | 2.1 | 38.3 | 4 |

| 3 | 180.26 | 2.5 | 38.3 | 5 |

| 4 | 194.29 | 2.8 | 38.3 | 6 |

| 5 | 208.32 | 3.1 | 38.3 | 7 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Similarly, QSPR models can be employed to predict the physicochemical properties of this compound, such as its solubility, melting point, or chromatographic retention time. These properties are crucial for drug development as they influence a compound's formulation and bioavailability.

By leveraging QSAR and QSPR modeling, researchers can gain valuable insights into the structure-activity and structure-property relationships of this compound and its analogs. This knowledge can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design and synthesis of new and improved therapeutic agents.

Investigation of Molecular Interactions in Research Contexts

Studies of 6-(3-Methylbutoxy)pyridin-3-amine Binding to Biomolecular Targets in vitro

In vitro studies are essential for directly observing the interaction between a compound and a specific biological target, such as a protein or nucleic acid, in a controlled environment.

Enzyme kinetic studies are performed to determine if a compound can modulate the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine parameters like the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50).

Despite the common application of these studies for characterizing aminopyridine derivatives, a comprehensive search of scientific literature and databases did not yield any specific enzyme kinetic studies conducted on this compound. Therefore, there is no available data on its potential inhibitory or activating effects on any purified enzymes.

Table 1: Hypothetical Data Table for Enzyme Kinetic Studies

No public data available for this compound.

| Target Enzyme | Compound | IC50 (µM) | K_i (µM) | Type of Inhibition |

| Not Studied | This compound | N/A | N/A | N/A |

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. These experiments typically involve a radiolabeled ligand that is known to bind to the receptor and measuring the displacement of this ligand by the test compound.

A diligent search has found no published receptor binding assays for this compound. Consequently, its affinity and selectivity for any known receptors have not been characterized.

Table 2: Hypothetical Data Table for Receptor Binding Assays

No public data available for this compound.

| Target Receptor | Compound | K_d (nM) | B_max (fmol/mg protein) |

| Not Studied | This compound | N/A | N/A |

Investigations into the interactions between small molecules and nucleic acids (DNA or RNA) are crucial for understanding compounds that may act as gene regulators or anticancer agents. Techniques such as fluorescence spectroscopy, circular dichroism, and gel electrophoresis are often employed.

There is no evidence in the current body of scientific literature of any research investigating the potential interactions between this compound and nucleic acids.

Elucidation of Molecular Mechanisms via Biophysical Techniques

Biophysical techniques provide detailed insights into the energetics and kinetics of binding interactions, offering a deeper understanding of the molecular mechanism of action.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding and dissociation between a mobile analyte and a stationary binding partner immobilized on a sensor surface. This provides real-time data on the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

No SPR studies for this compound have been reported in the scientific literature. Therefore, the kinetics of its interaction with any biomolecular target remain uncharacterized.

Table 3: Hypothetical Data Table for SPR Analysis

No public data available for this compound.

| Analyte | Ligand | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) |

| This compound | Not Studied | N/A | N/A | N/A |

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

No ITC studies have been published for this compound, meaning the thermodynamic profile of its potential binding to any biological target is unknown.

Table 4: Hypothetical Data Table for ITC Analysis

No public data available for this compound.

| Titrant | Macromolecule | n (stoichiometry) | K_a (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | Not Studied | N/A | N/A | N/A | N/A | N/A |

Structural Biology Approaches (e.g., X-ray Crystallography of Co-complexes, Cryo-Electron Microscopy)

Structural biology techniques are indispensable for visualizing the three-dimensional arrangement of atoms in a molecule and its complexes. While specific structural data for this compound in co-complexes with biological targets are not widely available in published literature, the principles of these methods can be understood through the analysis of closely related molecules.

X-ray crystallography, a cornerstone of structural biology, allows for the determination of molecular structures at atomic resolution. This technique has been successfully applied to analogs such as 6-Methylpyridin-3-amine, providing valuable insights into the geometry and intermolecular forces that govern its crystal packing. researchgate.netnih.gov For instance, the crystal structure of 6-Methylpyridin-3-amine reveals the formation of intermolecular hydrogen bonds involving the amine and pyridine (B92270) nitrogen atoms, which are crucial for the stability of its crystal lattice. researchgate.netnih.gov The pyridine ring itself is largely planar, a feature that often dictates how such molecules fit into the binding pockets of proteins. researchgate.netnih.gov

Illustrative Crystallographic Data for the Analogous Compound 6-Methylpyridin-3-amine

The following table summarizes key crystallographic parameters for 6-Methylpyridin-3-amine, showcasing the type of detailed information that can be obtained through X-ray diffraction analysis.

| Parameter | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.4240(17) Åb = 7.0560(14) Åc = 10.658(2) Åβ = 105.23(3)° |

| Volume | 611.3(2) ų |

| This data is for the related compound 6-Methylpyridin-3-amine and is presented for illustrative purposes. nih.gov |

Cryo-electron microscopy (cryo-EM) is another powerful technique, particularly suited for determining the structures of large protein complexes in a near-native state. Although no specific cryo-EM studies involving this compound have been reported, this method would be highly valuable for investigating its interactions with large macromolecular targets.

Design and Synthesis of this compound-Based Molecular Probes for Research

Molecular probes are specially designed molecules that enable the study of biological systems. They can be used to visualize cellular processes, identify protein targets, or quantify molecular interactions. The structure of this compound, particularly its 3-amino-pyridine core, offers a versatile platform for the development of such research tools.

The primary amine group serves as a convenient attachment point for various functional moieties, allowing for the creation of a diverse range of molecular probes. For example:

Fluorescent Probes: By conjugating a fluorescent dye to the amine group, researchers can create probes for use in fluorescence microscopy, allowing for the visualization of the compound's distribution within cells or tissues.

Affinity-Based Probes: The attachment of a biotin (B1667282) molecule would enable the isolation and identification of the compound's binding partners through techniques like affinity chromatography.

Radiolabeled Probes: The introduction of a radioisotope, such as ¹¹C or ¹⁸F, would allow for non-invasive imaging techniques like Positron Emission Tomography (PET) to track the compound's biodistribution in living organisms.

The synthesis of these probes generally involves well-established chemical reactions. For instance, a fluorescent probe could be synthesized by reacting this compound with an N-hydroxysuccinimide (NHS) ester of a fluorophore. The linker connecting the pyridine scaffold to the reporter group must be carefully chosen to ensure that the probe retains its biological activity and has appropriate physicochemical properties.

Computational Docking and Molecular Modeling of Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful predictive tools in modern drug discovery and chemical biology. nih.gov They allow researchers to model the interaction between a small molecule and its protein target at a molecular level, providing insights that can guide further experimental work.

For this compound, computational studies could be employed to predict its binding mode within a specific protein's active site. The general process involves:

Model Preparation: Creating three-dimensional models of both the ligand (this compound) and the target receptor. The receptor structure is often obtained from experimental data in the Protein Data Bank (PDB). mdpi.com

Molecular Docking: Using software like AutoDock Vina, the ligand is "docked" into the receptor's binding site in numerous possible orientations and conformations. mdpi.com These poses are then scored to predict the most favorable binding mode.

Interaction Analysis: The predicted binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity.

Molecular Dynamics Simulations: To assess the stability of the predicted ligand-protein complex over time, MD simulations can be performed. These simulations provide a dynamic view of the interaction, which can further validate the docking results.

Hypothetical Docking Study Data

The following table illustrates the kind of data that might be generated from a computational docking study of this compound with a hypothetical protein kinase target.

| Parameter | Predicted Finding |

| Binding Affinity (kcal/mol) | -9.2 |

| Key Hydrogen Bonds | The 3-amino group forming a hydrogen bond with the backbone carbonyl of a key glutamate (B1630785) residue.The pyridine nitrogen acting as a hydrogen bond acceptor from a lysine (B10760008) side chain. |

| Dominant Hydrophobic Interactions | The 3-methylbutoxy tail occupying a hydrophobic pocket lined with leucine, valine, and isoleucine residues. |

| This data is hypothetical and presented for illustrative purposes only. |

By leveraging these computational approaches, researchers can develop hypotheses about the structure-activity relationships of this compound derivatives, guiding the synthesis of new compounds with potentially enhanced properties. nih.gov

Advanced Analytical Research Methodologies for 6 3 Methylbutoxy Pyridin 3 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Novel Structural Elucidation

Spectroscopic methods are paramount for determining the precise atomic and molecular structure of newly synthesized compounds. High-resolution techniques offer unparalleled detail regarding connectivity, elemental composition, and three-dimensional arrangement.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structures of organic molecules like 6-(3-Methylbutoxy)pyridin-3-amine. Unlike one-dimensional NMR, which can suffer from signal overlap in complex regions of the spectrum, 2D NMR spreads the signals across two frequency axes, resolving ambiguities and revealing detailed connectivity.

Key 2D NMR experiments for structural confirmation include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is instrumental in mapping out the proton-proton networks within the isobutoxy side chain and the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct map of C-H bonds. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is crucial for piecing together the molecular skeleton, for instance, by connecting the isobutoxy group's methylene (B1212753) protons to the C6 carbon of the pyridine ring and identifying the positions of substituents on the aromatic core. researchgate.net

The precise assignment of all proton and carbon signals through these combined techniques provides definitive structural proof of the target molecule. researchgate.netnih.gov

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| H2 (Pyridine) | H4 | C3, C4, C6 |

| H4 (Pyridine) | H2, H5 | C2, C3, C5, C6 |

| H5 (Pyridine) | H4 | C3, C4, C6 |

| -OCH₂- (Butoxy) | -CH- | C6 (Pyridine), C(CH) |

| -CH- (Butoxy) | -OCH₂-, -CH₃ | -OCH₂-, -CH₃ |

| -CH₃ (Butoxy) | -CH- | -CH-, -OCH₂- |

| -NH₂ (Amine) | None | C3, C2, C4 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap.

For this compound (C₉H₁₅N₃O), HRMS would be used to confirm the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is compared against the theoretically calculated mass, and a close match provides strong evidence for the proposed molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions corresponding to the isobutoxy and aminopyridine moieties.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₅N₃O |

| Nominal Mass | 181 Da |

| Monoisotopic Mass | 181.1215 Da |

| Theoretical m/z of [M+H]⁺ | 182.1288 Da |

| Theoretical m/z of [M+Na]⁺ | 204.1107 Da |

| Common Fragment | C₅H₅N₂ (Aminopyridine core) |

| Common Fragment | C₅H₁₁ (Isopentyl group) |

Note: Data is based on theoretical calculations. Experimental values may vary slightly.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers, leading to the existence of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for characterizing these chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. acs.orgmdpi.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration and conformation. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.

For a chiral derivative of this compound, for example, one where a chiral auxiliary is attached to the amine group, CD and ORD spectra would provide a unique fingerprint for each enantiomer. The spectra of enantiomers are mirror images of each other. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a specific enantiomer can be determined. rsc.org These techniques are also highly sensitive for determining enantiomeric excess (ee). acs.org

Table 3: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Pyridine Derivative

| Technique | Measurement | Application |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) | Determination of absolute configuration by comparing experimental Cotton effects to theoretical calculations. |

| Optical Rotatory Dispersion (ORD) | Optical rotation ([α]) across a range of wavelengths | Confirmation of enantiomeric identity (mirror-image ORD curves for enantiomers). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Provides detailed structural and conformational information for complex chiral molecules. |

Advanced Chromatographic Method Development for Purity and Mixture Analysis

Chromatography is the cornerstone of separation science, enabling the isolation and quantification of individual components from complex mixtures. Advanced chromatographic techniques are critical for assessing the purity of synthesized compounds and for analyzing reaction byproducts or metabolites.

Preparative Chromatography for Isolation of Complex Mixtures

During the synthesis of this compound and its derivatives, the final reaction product is often a mixture containing the target compound, unreacted starting materials, reagents, and side products. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely used technique to isolate and purify the desired compound on a larger scale (milligrams to grams). nih.gov

The method involves injecting the crude mixture onto a column packed with a stationary phase (e.g., C18 silica). A mobile phase then flows through the column, and components separate based on their differential affinities for the stationary and mobile phases. Fractions are collected as they elute from the column, and those containing the pure compound are combined. Mass-triggered preparative HPLC, where a mass spectrometer detector is used to identify and collect only the fraction corresponding to the mass of the target compound, offers a highly efficient and automated purification strategy. beilstein-journals.org

Table 4: Example of a Preparative HPLC Method for Compound Purification

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 5-10 µm particle size | Standard for separating moderately polar organic compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), with 0.1% Formic Acid | Allows for the elution of compounds with a wide range of polarities. Acid improves peak shape for basic amines. |

| Flow Rate | 20-100 mL/min (depending on column diameter) | Higher flow rates for larger scale purification. |

| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry (MS) | UV for general detection; MS for specific identification of the target compound. |

| Injection Volume | 1-10 mL | Large volumes of concentrated crude material can be processed. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a detection technique, provide comprehensive analytical data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for analyzing non-volatile and thermally sensitive compounds like this compound. An HPLC system separates the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer. nih.gov This technique is exceptionally sensitive and selective, capable of detecting and quantifying trace-level impurities or metabolites in complex matrices. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the parent compound and its predicted fragments, providing high confidence in identification and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While direct analysis of aminopyridines can be challenging due to their polarity, derivatization can be employed to increase volatility and improve chromatographic performance. thermofisher.comresearchgate.net GC-MS provides excellent separation efficiency and yields classic, library-searchable mass spectra, making it a powerful tool for identifying unknown byproducts or impurities that are amenable to gas-phase analysis.

Table 5: Comparison of Hyphenated Techniques for Analysis

| Technique | Principle | Best Suited For | Key Advantages |

| LC-MS/MS | HPLC separation followed by MS/MS detection. | Non-volatile, polar, and thermally labile compounds (e.g., pyridin-3-amines and their direct derivatives). | High sensitivity and specificity; no derivatization required; suitable for complex matrices. nih.gov |

| GC-MS | GC separation followed by MS detection. | Volatile and thermally stable compounds or those that can be derivatized. | High chromatographic resolution; provides library-searchable electron ionization (EI) spectra for confident identification. researchgate.net |

Single Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline solids, providing unequivocal proof of molecular connectivity, conformation, and stereochemistry. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering deep insights into the molecular geometry of this compound and its analogues. Furthermore, SC-XRD reveals the intricate details of the crystal lattice, including the arrangement of molecules and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the physical properties of the material.

While specific crystallographic data for this compound is not publicly available, the analysis of a closely related analogue, 6-Methylpyridin-3-amine, provides a valuable case study to illustrate the power of this technique. The crystallographic data for 6-Methylpyridin-3-amine reveals a monoclinic crystal system and highlights the role of intermolecular hydrogen bonds in stabilizing the crystal structure. rsc.orgcore.ac.ukacs.org

The detailed crystallographic parameters for 6-Methylpyridin-3-amine are summarized in the interactive data table below.

Table 1: Crystallographic Data for 6-Methylpyridin-3-amine. rsc.orgcore.ac.uk

Advanced Thermal Analysis Techniques for Solid-State Research

Advanced thermal analysis techniques are indispensable for characterizing the solid-state properties of this compound and its derivatives. These methods measure the physical and chemical changes that occur in a substance as a function of temperature, providing critical information on thermal stability, decomposition pathways, phase transitions, and purity. The primary techniques employed in this research are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a controlled rate. The resulting data, a thermogram, plots mass loss versus temperature, revealing the temperatures at which the compound decomposes or loses volatile components. For pyridine derivatives, TGA can elucidate the mechanism of thermal decomposition, which may involve radical pathways and ring opening. rsc.org The presence of different substituents on the pyridine ring can significantly influence the decomposition profile. For instance, studies on metal complexes with 3-aminopyridine (B143674) have shown distinct depyridination steps followed by oxidative decomposition. core.ac.uk

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can identify endothermic events such as melting and boiling, and exothermic events like crystallization and decomposition. This technique is crucial for determining the melting point and enthalpy of fusion, which are key indicators of purity and crystal lattice energy. For substituted pyridoquinolines, DSC has been effectively used to determine melting temperature and enthalpy, and to assess compatibility with pharmaceutical excipients. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of a compound. For a hypothetical derivative of this compound, a typical thermal analysis might reveal the data presented in the interactive table below.

Table 2: Representative Thermal Analysis Data for a Substituted Aminopyridine Derivative.

By systematically applying these advanced analytical methodologies, researchers can gain a fundamental understanding of the structure-property relationships of this compound and its derivatives, which is essential for their potential application in various fields of chemical science.

Research Applications and Interdisciplinary Studies Involving 6 3 Methylbutoxy Pyridin 3 Amine

Utilization as a Versatile Building Block in Organic Synthesis Research

Substituted pyridines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The amine and ether functionalities on the pyridine (B92270) ring of 6-(3-Methylbutoxy)pyridin-3-amine offer multiple reactive sites for synthetic transformations. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring itself is amenable to electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

While specific examples of reactions involving this compound are not readily found in the literature, related compounds like 5-Methyl-6-(pentyloxy)pyridin-3-amine are used as intermediates in the synthesis of more complex organic molecules. For instance, the synthesis of various heterocyclic compounds often relies on the functional group transformations of substituted pyridines.

Integration into Functional Materials for Optoelectronics and Polymer Science Research

The integration of functionalized pyridines into materials for optoelectronics and polymer science is an active area of research. The inherent electronic properties of the pyridine ring, combined with the potential for modification, make these compounds attractive for creating materials with tailored optical and electronic characteristics. The 3-methylbutoxy group in this compound could enhance solubility in organic solvents and influence the morphology of resulting materials, which are critical parameters for device fabrication.

Although no specific studies on the integration of this compound into functional materials have been identified, the broader class of pyridine-containing polymers and small molecules is known to be investigated for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application as a Ligand in Homogeneous and Heterogeneous Catalysis Research

The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound make it a potential bidentate or monodentate ligand for metal catalysts. Pyridine-based ligands are widely used in both homogeneous and heterogeneous catalysis due to their ability to coordinate with a variety of metal centers and influence the catalytic activity and selectivity of the resulting complexes.

The specific steric and electronic properties imparted by the 3-methylbutoxy group could modulate the performance of a catalyst system. However, there is no available research specifically detailing the use of this compound as a ligand in catalytic applications.

Development of this compound-Derived Fluorescent Probes for Chemical Biology

Fluorescent probes are essential tools in chemical biology for visualizing and tracking biological processes. The aminopyridine scaffold is a common core structure for fluorescent dyes. The amine group can serve as an attachment point for other functionalities or as a key part of the fluorophore's electron-donating system.

While the development of fluorescent probes from this compound has not been documented, the general principles of fluorophore design suggest its potential as a starting material. The photophysical properties of such a probe would be influenced by the electronic nature of the pyridine ring and the 3-methylbutoxy substituent.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. The hydrogen-bonding capabilities of the amine group and the pyridine nitrogen in this compound, along with potential π-π stacking interactions of the pyridine ring, make it a candidate for studies in self-assembly and the formation of supramolecular structures. The 3-methylbutoxy chain could also play a role in directing the assembly process through van der Waals interactions.

Currently, there is no specific research available on the supramolecular chemistry of this compound.

Future Research Directions and Unexplored Avenues for 6 3 Methylbutoxy Pyridin 3 Amine

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of polysubstituted pyridines, particularly those with intricate functional groups like 6-(3-Methylbutoxy)pyridin-3-amine, often presents significant challenges. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

One promising area is the late-stage C-H functionalization of the pyridine (B92270) ring. nih.gov Traditional methods often require harsh conditions, but recent advancements in transition-metal catalysis (e.g., with palladium, rhodium, and iron) are enabling direct and site-selective introduction of functional groups under milder conditions. nih.govresearchgate.net For a molecule like this compound, this could allow for the direct modification of the pyridine core without affecting the existing substituents.

Furthermore, dearomatization-rearomatization strategies are emerging as powerful tools for accessing previously hard-to-reach substitution patterns, such as meta- and para-functionalization, by temporarily breaking the aromaticity of the pyridine ring. acs.orgacs.org These methods, often proceeding through stable intermediates like oxazino pyridines, could provide novel pathways to analogues of this compound. acs.org Cascade reactions, where multiple bond-forming events occur in a single pot, also offer a streamlined approach to building complex pyridine structures from simpler precursors. semanticscholar.orgnih.gov

| Synthetic Strategy | Potential Application for this compound Analogues | Key Advantages |

| Late-Stage C-H Functionalization | Direct introduction of aryl, alkyl, or other functional groups at positions 2, 4, or 5. | High atom economy, reduced number of synthetic steps. |

| Dearomatization-Rearomatization | Access to meta- and para-substituted derivatives. | Novel regioselectivity, mild reaction conditions. acs.org |

| Cascade Reactions | Rapid construction of the substituted pyridine core from acyclic precursors. | Increased efficiency, reduced waste. semanticscholar.orgnih.gov |

| Flow Chemistry | Scalable and safe synthesis with precise control over reaction parameters. | Improved reproducibility and safety for exothermic reactions. |

Advanced Computational Approaches for Predictive Modeling and Data-Driven Discovery

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of pyridine derivatives. ijsat.org For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic properties, and spectroscopic signatures. researchgate.net This information is crucial for understanding its reactivity and for designing experiments. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. uoanbar.edu.iq

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. ijsat.orgnih.gov This is particularly relevant for drug discovery, where identifying potent and selective inhibitors is a key objective. By screening virtual libraries of related compounds, computational approaches can prioritize the synthesis of the most promising candidates. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools for data-driven discovery. By training models on existing data for pyridine derivatives, it may be possible to predict the properties and activities of novel compounds like this compound, even before they are synthesized. usherbrooke.ca

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction pathways. | Insights into reactivity, stability, and spectroscopic properties. researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. | Identification of potential biological activities and lead optimization. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Understanding conformational flexibility and interactions with solvent or binding partners. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized analogues. |

Discovery of Novel Reactivity and Functionalization Pathways

The interplay between the electron-donating amino group and the ether-linked alkyl chain in this compound suggests a rich and underexplored reactivity profile. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqjscimedcentral.com However, the substituents can modulate this reactivity.

Future studies could explore the regioselectivity of various reactions on the pyridine core. For example, investigating electrophilic aromatic substitution, which typically occurs at the 3- and 5-positions under forcing conditions, could reveal the directing effects of the existing substituents. uoanbar.edu.iq The development of catalyst systems that can override the inherent reactivity of the pyridine ring to achieve functionalization at less favored positions remains a significant goal. nih.gov

The amino group at the 3-position offers a handle for a wide range of transformations, such as diazotization followed by substitution, or acylation and alkylation to generate a library of derivatives. The ether linkage at the 6-position, while generally stable, could potentially be cleaved under specific conditions to allow for further functionalization.

Deeper Elucidation of Intermolecular Interactions and Their Mechanistic Implications

The ability of this compound to participate in various intermolecular interactions is fundamental to its potential applications in materials science and medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. researchgate.netnih.gov These interactions are crucial for crystal packing and for binding to biological macromolecules.

A deeper understanding of these intermolecular forces will be critical for designing crystal structures with desired properties, such as in the development of organic semiconductors or pharmaceuticals with improved solubility and bioavailability.

| Interaction Type | Potential Role for this compound | Methods for Investigation |

| Hydrogen Bonding | Crystal engineering, molecular recognition, protein-ligand binding. | X-ray crystallography, NMR spectroscopy, computational modeling. nih.gov |

| π-π Stacking | Formation of self-assembled structures, charge transport in materials. | X-ray crystallography, UV-Vis spectroscopy, computational modeling. researchgate.netnih.gov |

| van der Waals Forces | Overall molecular packing and stability in condensed phases. | Calorimetry, computational modeling. |

Design of Next-Generation Research Tools and Materials based on this compound Scaffolds

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel research tools and functional materials.

In medicinal chemistry, the pyridine core is a well-established pharmacophore found in numerous approved drugs. rsc.org Derivatives of this compound could be explored as potential therapeutic agents, for example, as kinase inhibitors or antagonists for G-protein coupled receptors.

In materials science, pyridine derivatives are used as ligands for metal complexes, which can have applications in catalysis and as optical materials. jscimedcentral.comarkat-usa.orgacs.org The nitrogen atom of the pyridine ring and the exocyclic amino group could act as a bidentate ligand for various metal ions. The resulting complexes could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

The pyridine moiety is also found in a number of agrochemicals. researchgate.netnih.gov The development of new pesticides and herbicides based on the this compound scaffold could lead to more effective and environmentally benign crop protection agents.

Challenges and Opportunities in the Academic Investigation of Pyridine Derivatives with Complex Substituents

The academic investigation of pyridine derivatives with complex substituents like this compound presents both challenges and opportunities. A key challenge lies in the synthesis of these molecules in a stereocontrolled and efficient manner. nih.govacs.org The purification of intermediates and final products can also be demanding.

However, these challenges are outweighed by the opportunities for discovery. The exploration of complex chemical space can lead to the identification of molecules with novel properties and biological activities. The development of new synthetic methodologies to access these compounds will not only be of academic interest but also have practical applications in industry.

Furthermore, the study of how complex substituents influence the electronic properties, reactivity, and intermolecular interactions of the pyridine ring will contribute to a more fundamental understanding of this important class of heterocyclic compounds. This knowledge can then be applied to the rational design of new molecules with tailored functions.

Q & A

Q. What synthetic methodologies are effective for preparing 6-(3-Methylbutoxy)pyridin-3-amine?

A common approach involves hydrogenation of a nitro precursor. For example, 2-(3-methylbutoxy)-5-nitropyridine can be reduced using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere, yielding the amine with high efficiency (e.g., >90% yield for analogous pyridin-3-amine derivatives) . Optimization of reaction time (4-12 hours) and catalyst loading (5-10% Pd/C) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the pyridine ring (δ 8.0-8.5 ppm for H-2 and H-4) and the 3-methylbutoxy chain (δ 1.0-1.5 ppm for methyl groups).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 211.17 for CHNO).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for research-grade material) .

Q. How does the 3-methylbutoxy group affect solubility and formulation?

The lipophilic 3-methylbutoxy substituent reduces aqueous solubility but enhances solubility in organic solvents (e.g., DMSO, ethanol). For in vitro assays, dissolution in DMSO (≥10 mM stock) followed by dilution in buffer (≤1% DMSO) is typical. Solubility predictions using LogP (estimated ~2.5) align with trends observed in structurally similar compounds like 6-(4-fluorophenoxy)pyridin-3-amine .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in H NMR splitting patterns or unexpected mass fragments may arise from rotational isomerism or trace impurities. Strategies include:

Q. How does the 3-methylbutoxy substituent influence binding interactions in receptor studies?

Molecular docking and binding energy calculations (e.g., using AutoDock Vina) suggest that the 3-methylbutoxy group enhances hydrophobic interactions with receptor pockets. For example, analogs like 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine show moderate binding affinities (–3.0 kcal/mol), indicating steric bulk may limit deeper binding compared to smaller substituents . Comparative studies with fluorinated or tert-butyl analogs (e.g., 6-(4-(tert-butyl)phenoxy)pyridin-3-amine) can further elucidate substituent effects .

Q. What experimental designs are optimal for studying metabolic stability of this compound?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS over 60 minutes.

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorescent probes.

- Metabolite ID : High-resolution MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyridine ring or O-dealkylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products